Cas no 6027-91-4 (Guvacine hydrochloride)
Guvacine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5,6-Tetrahydropyridine-3-carboxylic acid hydrochloride
- Guvacine Hydrochloride
- 1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride
- 1,2,5,6-Tetrahydro
- 1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Hydrochloride
- 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid,hydrochloride salt
- 1,2,5,6-Tetrahydro-pyridin-3-carbonsaeure,Hydrochlorid
- Dilazep dihydrochloride
- GABA UPTAK
- GUVACINE HYDROCHLORIDE &3-Pyridinecarboxylic acid,1,2,5,6-tetrahydro-,hydrochloride
- Guvacine HCl
- 1,2,3,6-tetrahydropyridine-5-carboxylic acid
- GUVACINE HYDROCHLORIDE >96% \\ GABA UPTAK
- 1,2,3,6-Tetrahydropyridine-5-carboxylic acid hydrochloride
- MLS000859975
- SMR000326834
- 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride
- SPECTRUM1502126
- Tox21_500571
- 8985AB
- NCGC00261256-01
- 1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLIC ACID HCL
- AKOS015849631
- G-007
- NCGC00093955-01
- SR-01000075614-3
- DTXSID801017446
- SR-01000075614-6
- CCG-38871
- SB37884
- SCHEMBL1057880
- NCGC00093955-03
- LP00571
- MFCD00055191
- EU-0100571
- DB-126701
- CS-0020452
- SR-01000075614
- HY-100809
- Z1198149389
- 6027-91-4
- AC-34589
- NCGC00093955-02
- SR-01000075614-1
- EN300-736806
- 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, hydrochloride salt
- CS-13242
- CHEMBL1256362
- Guvacine hydrochloride, >=97% (NMR), solid
- Guvacine hydrochloride
-
- MDL: MFCD00055191
- Inchi: 1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H
- InChI Key: FGNUNVVTHHKDAM-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=CCCNC1)=O
Computed Properties
- Exact Mass: 163.04000
- Monoisotopic Mass: 163.0400063 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 163.60
- Topological Polar Surface Area: 49.3
Experimental Properties
- Solubility: H2O: soluble
- PSA: 49.33000
- LogP: 1.12150
Guvacine hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Guvacine hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Guvacine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-1g |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 1g |
1568.88CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-5g |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 5g |
5045.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-500mg |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 500mg |
1238.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-250mg |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-100mg |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 100mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0511S-50mg |
1,2,5,6-Tetrahydro-pyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 97% | 50mg |
831.08CNY | 2021-05-07 | |
| MedChemExpress | HY-100809-10mM*1mLinWater |
Guvacine hydrochloride |
6027-91-4 | 99.73% | 10mM*1mLinWater |
¥660 | 2022-05-18 | |
| MedChemExpress | HY-100809-5mg |
Guvacine hydrochloride |
6027-91-4 | 99.73% | 5mg |
¥346 | 2025-04-16 | |
| MedChemExpress | HY-100809-10mg |
Guvacine hydrochloride |
6027-91-4 | 99.73% | 10mg |
¥498 | 2025-04-16 | |
| Alichem | A029181747-1g |
1,2,5,6-Tetrahydropyridine-3-carboxylic acid hydrochloride |
6027-91-4 | 95% | 1g |
$391.31 | 2023-09-01 |
Guvacine hydrochloride Suppliers
Guvacine hydrochloride Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Tae-Youl Yang,Ho-Young Kang,Kyoungsuk Jin,Sangbaek Park,Ji-Hoon Lee,Uk Sim,Hui-Yun Jeong,Young-Chang Joo,Ki Tae Nam J. Mater. Chem. A, 2014,2, 2297-2305
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Guvacine hydrochloride
Introduction to Guvacine Hydrochloride (CAS No 6027-91-4)
Guvacine hydrochloride, a compound with the chemical name Guvacine hydrochloride and the CAS number 6027-91-4, is a derivative of guvacine that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of alkaloids that exhibit a range of biological activities, making it a subject of extensive study in both academic and industrial settings.
The chemical structure of Guvacine hydrochloride consists of a guvacoline backbone, which is modified by the addition of a hydrochloride salt. This modification enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications. The compound's molecular formula is C19H24N2.HCl, and its molecular weight is approximately 314.88 g/mol. These structural characteristics contribute to its unique pharmacological properties and potential therapeutic uses.
In recent years, Guvacine hydrochloride has been the focus of numerous studies due to its potential role in treating various neurological and cardiovascular disorders. Research has shown that this compound can interact with multiple receptor systems, including adrenergic and dopaminergic receptors, which are involved in regulating blood pressure, heart rate, and other critical physiological functions.
One of the most compelling aspects of Guvacine hydrochloride is its ability to modulate neurotransmitter activity. Studies have demonstrated that it can selectively block certain receptors while enhancing the activity of others, leading to a more balanced and targeted therapeutic effect. This property makes it particularly promising for the treatment of conditions such as hypertension, where precise control over cardiovascular parameters is essential.
The pharmacokinetic profile of Guvacine hydrochloride has also been extensively studied. Research indicates that it exhibits moderate bioavailability upon oral administration and has a relatively long half-life, allowing for once-daily dosing in clinical settings. Additionally, its solubility profile facilitates intravenous administration, which can be advantageous in emergency medical situations where rapid onset of action is required.
Recent advancements in drug delivery systems have further enhanced the potential applications of Guvacine hydrochloride. Nanoparticle-based formulations have been developed to improve drug solubility and target specificity, while transdermal patches offer a non-invasive route of administration. These innovations are expected to expand the therapeutic window and improve patient compliance.
The safety profile of Guvacine hydrochloride has been evaluated through preclinical and clinical trials. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal side effects reported. However, as with any pharmaceutical agent, careful monitoring is essential to identify and manage any potential adverse reactions.
In conclusion, Guvacine hydrochloride (CAS No 6027-91-4) represents a significant advancement in the treatment of neurological and cardiovascular disorders. Its unique pharmacological properties, combined with recent innovations in drug delivery systems, position it as a promising candidate for future therapeutic applications. As research continues to uncover new insights into its mechanisms of action, we can expect further refinements in its use across various medical conditions.
6027-91-4 (Guvacine hydrochloride) Related Products
- 498-96-4(Guvacine)
- 499-04-7(Arecaidine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)